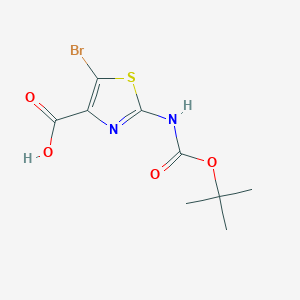![molecular formula C11H11FN2S B1437942 4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline CAS No. 1042790-42-0](/img/structure/B1437942.png)
4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Compounds derived from 4-fluoroaniline, including Schiff bases, thiazolidinone, and thiazoline derivatives, have been explored for their antimicrobial properties. Particularly, these compounds have shown high activity against Mycobacterium smegmatis, a model organism for studying tuberculosis (Yolal et al., 2012).
Use in Synthesis of Antitumor Agents
- 4-Fluoroaniline derivatives have been used in the synthesis of intermediates for antitumor agents like nilotinib. This process involves several steps, including fluorination and reduction, to achieve the desired compound with significant yields (Yang Shijing, 2013).
Synthesis of Linezolid-Like Molecules
- The synthesis of linezolid-like molecules, which involve 3-fluoro-4-(morpholin-4-yl)aniline, has been studied for their potential in antimicrobial applications. These compounds have demonstrated good antitubercular activities (Başoğlu et al., 2012).
Development of Fluorescent Dyes
- Fluoroaniline derivatives, specifically those with a fluorine atom in the 4th position, have been utilized in the synthesis of fluorescent dyes. These dyes exhibit fluorescence in a wide range of wavelengths and have potential applications in various fields (Witalewska et al., 2019).
Antimicrobial Activity of Substituted Thiazolidin-4-Ones
- Thiazolidin-4-ones substituted with 3-chloro-4-fluoro phenyl groups have been synthesized and demonstrated significant antibacterial, antifungal, and antitubercular activities (Dinnimath et al., 2011).
Applications in Chemical Structure Analysis
- 4-Fluoroaniline derivatives have been used in studies involving the molecular and electronic structures, vibrational frequencies, and infrared intensities of aniline and its derivatives. This research provides insights into the structural changes in negative ions of these compounds (Vakula et al., 2011).
Applications in pH Indicator Development
- Fluoroaniline derivatives have been characterized as a new class of 19F NMR pH indicators. These compounds display pH-dependent changes in their chemical shift, making them useful for studying pH variations in different environments (Deutsch & Taylor, 1989).
properties
IUPAC Name |
4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2S/c1-8-14-11(7-15-8)6-13-10-4-2-9(12)3-5-10/h2-5,7,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNRRJSFSMITPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437865.png)
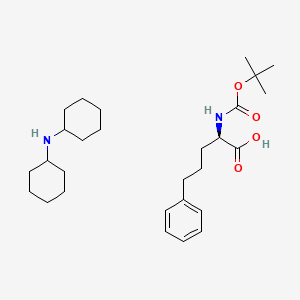


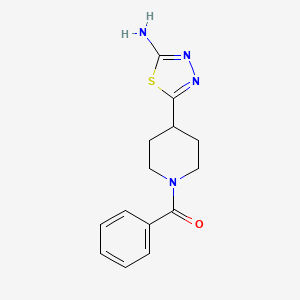
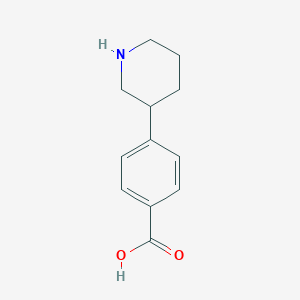
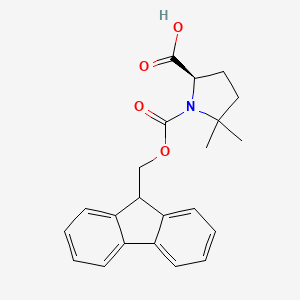

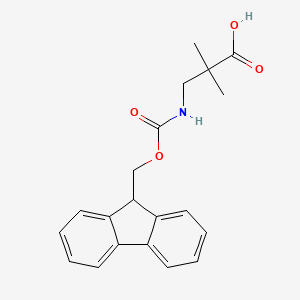
![6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione](/img/structure/B1437880.png)
